molecular formula C14H17NO3 B13133077 Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate

Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate

Cat. No.: B13133077
M. Wt: 247.29 g/mol
InChI Key: DXYCQHGFRYAVCU-UHFFFAOYSA-N
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Description

Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate is a chemical compound with the molecular formula C14H17NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate typically involves the reaction of azetidine derivatives with appropriate esterifying agents. One common method involves the reaction of 3-azetidinone with benzyl bromide in the presence of a base, followed by esterification with methyl chloroformate. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the azetidine ring to a more saturated structure.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate
  • (1-Benzylazetidin-3-yl)methanamine dihydrochloride

Uniqueness

Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate is unique due to its specific combination of functional groups and the presence of the azetidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate

InChI

InChI=1S/C14H17NO3/c1-18-14(17)7-13(16)12-9-15(10-12)8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3

InChI Key

DXYCQHGFRYAVCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1CN(C1)CC2=CC=CC=C2

Origin of Product

United States

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